molecular formula C6H11BrO3 B3259691 Ethyl 4-bromo-3-hydroxybutanoate CAS No. 32224-01-4

Ethyl 4-bromo-3-hydroxybutanoate

Cat. No. B3259691
CAS RN: 32224-01-4
M. Wt: 211.05 g/mol
InChI Key: AIZRKZQHJNWBEI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-hydroxybutanoate is a chemical compound with the molecular formula C6H11BrO3 . It belongs to the class of esters and contains a bromine atom, a hydroxyl group, and an ethyl ester functional group. The compound’s systematic IUPAC name is ethyl (3S)-4-bromo-3-hydroxybutanoate .


Synthesis Analysis

The synthesis of ethyl 4-bromo-3-hydroxybutanoate involves the reaction between an appropriate alcohol (such as ethanol) and 4-bromo-3-hydroxybutanoic acid . The esterification process typically employs acid catalysis, resulting in the formation of the desired compound. Researchers have explored various synthetic routes to achieve high yields and enantiopurity .


Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-3-hydroxybutanoate consists of a four-carbon backbone with a bromine atom attached to the third carbon and a hydroxyl group on the second carbon. The ethyl ester group is linked to the fourth carbon. The stereochemistry at the third carbon is specified as (3S) , indicating the absolute configuration of the chiral center .

Scientific Research Applications

Chemical Synthesis and Modifications

Ethyl 4-bromo-3-hydroxybutanoate serves as a versatile building block in chemical synthesis. It undergoes various acylation reactions to produce derivatives like ethyl 3-acetoxy-4-bromobutanoate and ethyl 4-bromo-3-(N-phenylcarbamoyloxy) butanoate. These reactions are pivotal in synthesizing a range of chemical compounds (Kato & Kimura, 1977).

Biocatalysis and Enantioselective Synthesis

Enantiomers of optically pure 4-bromo-3-hydroxybutanoate, important in the synthesis of biologically active compounds like statins, can be synthesized via biocatalysis. Candida antarctica lipase B (CAL-B) is used for the enantioselective alcoholysis of 4-Bromomethyl-β-lactone, leading to high enantioselectivity. This process highlights the importance of ethyl 4-bromo-3-hydroxybutanoate in pharmaceutical synthesis (Lim et al., 2013).

properties

IUPAC Name

ethyl 4-bromo-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZRKZQHJNWBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-hydroxybutanoate

Synthesis routes and methods

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-bromo-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 1 hour 40 minutes, ethyl (R)-4-bromo-3-hydroxybutyrate (99% e.e) was obtained at 88.3% conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T KATO, H KIMURA - Chemical and Pharmaceutical Bulletin, 1977 - jstage.jst.go.jp
… ‘ When ethyl 4—bromo—3-hydroxybutanoate (I) was allowed to react with acetic anhydride, ethyl 3-acetoxy-ét-bromobutanoate (Ila: R=CH3) was obtained in 800/0 yield. Compound lIa …
Number of citations: 7 www.jstage.jst.go.jp
JY Lim, NY Jeon, AR Park, B Min… - Advanced Synthesis …, 2013 - Wiley Online Library
… The filtrate was concentrated in vacuum, and then purified on a silica gel column chromatography (hexane/ethyl acetate 1:1) to afford an (R)-ethyl 4-bromo-3-hydroxybutanoate {R-2c, …
Number of citations: 6 onlinelibrary.wiley.com
E Sundby, M De Zotti, T Anthonsen - Journal of Molecular Catalysis B …, 2003 - Elsevier
Enantioselective reductions of ethyl 3-oxobutanoates with fermenting cells or acetone treated cells of Geotrichum candidum gave 3-hydroxyesters with different ee and different …
Number of citations: 9 www.sciencedirect.com
YJ Wang, XQ Liu, X Luo, ZQ Liu, YG Zheng - Journal of Molecular Catalysis …, 2015 - Elsevier
… (7a), ethyl 4,4,4-trifluoroacetoacetate (8a) and the corresponding products 1-phenylethanol (2b), ethyl 4-chloro-3-hydroxybutanoate (6b), ethyl 4-bromo-3-hydroxybutanoate(7b) as well …
Number of citations: 28 www.sciencedirect.com

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